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Compound of Interest

Compound Name: 3,5-Diiodoaniline

Cat. No.: B149867

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for
3,5-diiodoaniline (CeHsl2N), a key intermediate in organic synthesis. Aimed at researchers,
scientists, and professionals in drug development, this document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the
unambiguous structural elucidation and quality control of this compound. By integrating
theoretical principles with experimental data, this guide serves as an authoritative reference for
the analytical characterization of 3,5-diiodoaniline.

Introduction

3,5-diiodoaniline is a valuable aromatic building block in synthetic organic chemistry. Its utility
spans the creation of complex pharmaceuticals, agrochemicals, and materials science
precursors, such as in the synthesis of phenylacetylene-based conjugated dendrimers.[1] The
precise arrangement of the iodo- and amino- substituents on the benzene ring dictates its
reactivity and suitability for these applications. Therefore, rigorous spectroscopic
characterization is not merely a procedural step but a fundamental requirement to confirm the
molecular identity, purity, and isomeric integrity of the material. This guide synthesizes data
from 'H NMR, 3C NMR, IR, and MS to provide a holistic and in-depth understanding of the
spectroscopic signature of 3,5-diiodoaniline.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3,5-diiodoaniline consists of a benzene ring substituted with an
amino group (-NHz) at position 1, and two iodine atoms at positions 3 and 5. This C2v symmetry
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has profound implications for its spectroscopic properties. The amino group is an activating,
ortho-, para-director, while the iodine atoms are deactivating and act as heavy atoms with a
large electronic cloud. This electronic environment governs the chemical shifts in NMR, the
vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

The following diagram illustrates the structure of 3,5-diiodoaniline with standardized
numbering for NMR spectral assignment.

Caption: Structure of 3,5-diiodoaniline with atom numbering.

'H Nuclear Magnetic Resonance (NMR)

Spectroscopy
Theoretical Insights and Predicted Spectrum

The *H NMR spectrum of 3,5-diiodoaniline is predicted to be relatively simple due to the
molecule's symmetry.

e H2, H6 Protons: These two protons are chemically equivalent and are expected to appear as
a single signal. They are ortho to the electron-donating amino group and meta to the
electron-withdrawing iodine atoms. They will be split by the H4 proton.

e H4 Proton: This proton is para to the amino group and ortho to two iodine atoms. It is
chemically distinct and will appear as a separate signal, split by the H2 and H6 protons.

e NH:z Protons: The protons of the amino group will typically appear as a broad singlet, and its
chemical shift can be concentration and solvent-dependent.

Experimental *H NMR Data

While a specific experimental spectrum for 3,5-diiodoaniline is not available in the provided
search results, data for the analogous 3,5-dichloroaniline shows the aromatic protons
appearing between 6.6 and 7.0 ppm.[2] For 3-iodoaniline, aromatic protons are observed in the
range of 6.5 to 7.1 ppm.[3] Based on these related structures, the expected chemical shifts for
3,5-diiodoaniline are summarized below.
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Predicted Chemical Shift

Proton Assignment Predicted Multiplicity
(ppm)

H2, H6 ~72-75 Doublet (d)

H4 ~6.8-7.1 Triplet (t)

NH:2 Variable (e.g., 3.5 - 4.5) Broad Singlet (br s)

Data Interpretation

The H2 and H6 protons are deshielded relative to benzene (7.34 ppm) due to the
electronegativity of the adjacent iodine atoms. The H4 proton is expected to be the most
shielded of the aromatic protons due to the strong electron-donating effect of the para-amino
group. The splitting pattern arises from meta-coupling between H4 and the two equivalent
H2/H6 protons, which should result in a triplet for H4 and a doublet for H2/H6.

13C Nuclear Magnetic Resonance (NMR)

Spectroscopy
Theoretical Insights and Predicted Spectrum

The symmetry of 3,5-diiodoaniline simplifies its 13C NMR spectrum to four distinct signals:

C1: The carbon atom bonded to the amino group.

C2, C6: The two equivalent carbons ortho to the amino group.

C3, C5: The two equivalent carbons bonded to the iodine atoms. The "heavy atom effect" of
iodine is expected to significantly shield these carbons, shifting them upfield.

C4: The carbon atom para to the amino group.

Experimental **C NMR Data

Direct experimental 13C NMR data for 3,5-diiodoaniline was not found in the search results.
However, data for 3-iodoaniline shows the carbon attached to iodine at approximately 95 ppm,
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and other aromatic carbons between 110 and 150 ppm.[3] By analogy, the predicted shifts are
tabulated below.

. Predicted Chemical Shift _
Carbon Assignment Key Influencing Factor

(ppm)

Attachment to electron-

C1 ~ 145 - 150 donating NHz group
(deshielded)
C2,C6 ~125-130 Meta to NHz, Ortho to C-I
Direct attachment to lodine
C3,C5 ~90-95 -
(strong shielding effect)
Para to electron-donating NH2
C4 ~115-120

group (shielded)

Data Interpretation

The most characteristic signal in the 13C NMR spectrum is the upfield shift of C3 and C5 to
below 100 ppm. This is a hallmark of carbon atoms directly bonded to iodine and serves as a
powerful diagnostic tool for confirming the positions of the iodine substituents. The C1 carbon is
deshielded due to the electronegativity of the attached nitrogen atom, while the C4 carbon is
shielded by the resonance-donating effect of the amino group.

Infrared (IR) Spectroscopy
Theoretical Insights: Key Vibrational Modes

The IR spectrum of 3,5-diiodoaniline is characterized by several key vibrational modes that
are diagnostic of its functional groups. For aniline and its derivatives, characteristic bands
include N-H stretching, N-H deformation, and C-N stretching vibrations.[4]

Experimental IR Data

Specific IR data for 3,5-diiodoaniline is not detailed in the search results, but the expected
absorption bands based on its functional groups and data from related haloanilines are as
follows.[4][5]
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o Expected Wavenumber .
Vibrational Mode Intensity
(cm™)

N-H Stretch (asymmetric &

symmetric) 3300 - 3500 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
N-H Scissoring (deformation) 1600 - 1650 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium-Strong
C-I Stretch 500 - 600 Strong

Data Interpretation

A primary amine typically shows two N-H stretching bands (symmetric and asymmetric) in the
3300-3500 cm~1 region. The strong band around 1600-1650 cm~1 is due to the N-H bending
(scissoring) vibration. The presence of strong absorptions in the aromatic "fingerprint” region
(1450-1600 cm~1) confirms the benzene ring. The C-I stretch is expected in the far-IR region
and provides direct evidence for the carbon-iodine bonds.

Mass Spectrometry (MS)
Theoretical Insights: Isotopic Patterns and
Fragmentation

The mass spectrum of 3,5-diiodoaniline should provide the definitive molecular weight and
offer structural clues through its fragmentation pattern. The molecular formula is CeHsl2N.

e Molecular lon (M*): The calculated monoisotopic mass is 344.85114 Da.[6] The molecular
ion peak should be readily observable.

« Isotopic Pattern: lodine is monoisotopic (271), so the isotopic pattern will primarily be
determined by the natural abundance of 13C.
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» Fragmentation: Common fragmentation pathways for haloanilines include the loss of iodine
radicals (I*) and subsequent fragmentation of the aromatic ring.

Experimental MS Data

While a full experimental mass spectrum for 3,5-diiodoaniline is not available, the key
expected mass-to-charge ratios (m/z) can be predicted. For comparison, the top peak for 3-
lodoaniline is at m/z 219 (the molecular ion).[7]

m/z Value Proposed Fragment Notes
~345 [CeHsl2N]*e Molecular lon (M+e)

Loss of an iodine radical ([M-
~218 [CeHsIN]*e

I]**)

Loss of two iodine radicals ([M-

~91 [CeHsN]*e 201+

Data Interpretation

The observation of a peak at m/z = 345 would strongly support the assigned molecular formula.
A subsequent loss of 127 mass units (corresponding to an iodine atom) to give a peak at m/z =
218 would be a key fragmentation pathway confirming the presence of iodine. The detection of
these key fragments provides high confidence in the identification of the compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques.

e MS confirms the molecular weight (344.92 g/mol ) and elemental composition (C, H, I, N).[8]

IR confirms the presence of the primary amine (-NHz) and carbon-iodine (C-I) functional
groups.

e 13C NMR confirms the presence of four unique carbon environments, with the signal below
100 ppm being diagnostic for the iodine-substituted carbons (C3, C5).
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e 1H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts
and coupling patterns of the three aromatic protons.

Together, these techniques provide a self-validating system for the unambiguous confirmation
of the structure of 3,5-diiodoaniline, ensuring its identity and purity for research and
development applications.

Experimental Protocols
Sample Preparation

 NMR: Dissolve approximately 5-10 mg of 3,5-diiodoaniline in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIls, DMSO-de). Add a small amount of tetramethylsilane (TMS)
as an internal standard if not already present in the solvent.

 |R: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR)
accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with
dry KBr powder and pressing it into a thin disk.

e MS: For Electron Impact (EI) or Chemical lonization (Cl), introduce a dilute solution of the
sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or
GC inlet. For Electrospray lonization (ESI), prepare a dilute solution (1-10 pg/mL) in a
suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or
ammonium acetate to promote ionization.

NMR Spectroscopy

e Instrument: 400 MHz (or higher) NMR Spectrometer.

e 1H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds,
and accumulate 512-1024 scans for good signal-to-noise. Use proton decoupling.

IR Spectroscopy

e Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
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e Parameters: Scan the range from 4000 to 400 cm~*. Co-add 16-32 scans at a resolution of 4
cm~1, Perform a background scan prior to sample analysis.

Mass Spectrometry

 Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass
measurements.

e EI Mode: Use an electron energy of 70 eV.

o ESI Mode: Optimize spray voltage (~3-4 kV) and source temperatures to achieve a stable
signal. Acquire data in positive ion mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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